![molecular formula C13H16IN3O B2895562 1-[benzyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide CAS No. 380608-79-7](/img/structure/B2895562.png)

1-[benzyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

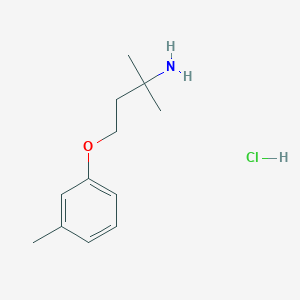

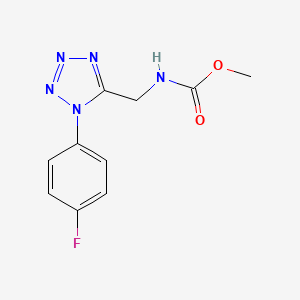

“1-[benzyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide” is a chemical compound with the molecular formula C13H16IN3O . It is commonly used in organic synthesis .

Synthesis Analysis

The synthesis of imidazole compounds can be achieved through various methods. One common method involves the use of 1,2-diketones and urotropine in the presence of ammonium acetate . Another approach involves the use of alkylborinic ester and boron reagents for Suzuki–Miyaura coupling .Molecular Structure Analysis

The molecular structure of “1-[benzyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide” consists of a benzyl group, a methyl group, a carbamoyl group, and an imidazol-3-ium group. The molecular weight of this compound is 357.2 .科学的研究の応用

Catalysis

Trinuclear complexes of palladium(ii) with chalcogenated N-heterocyclic carbenes, derived from precursors similar to the compound , have been synthesized and shown to catalyze selective nitrile-primary amide interconversion and Sonogashira coupling. These complexes are thermally stable and efficient as catalysts for both transformations, highlighting their potential in synthetic organic chemistry (Dubey, Gupta, & Singh, 2017).

Material Science

Novel ionic electrolytes based on silane-substituted benzimidazolium iodides have been developed for use in dye-sensitized solar cells (DSSCs). These compounds, when used as gel electrolytes, demonstrate comparable solar-to-electricity conversion efficiency and higher stability than traditional liquid electrolytes. This research opens new avenues for the development of quasi-solid-state DSSCs with improved performance and durability (Lee et al., 2009).

Photovoltaic Applications

A silicon-based imidazolium ionic liquid iodide source has been used in DSSCs with organic sensitizers, showing a maximum overall photo-to-energy conversion efficiency of 3.23%. The study provides insights into the charge-transfer mechanism of devices, contributing to the development of more efficient photovoltaic systems (Wu et al., 2013).

特性

IUPAC Name |

N-benzyl-N,3-dimethylimidazol-3-ium-1-carboxamide;iodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N3O.HI/c1-14-8-9-16(11-14)13(17)15(2)10-12-6-4-3-5-7-12;/h3-9,11H,10H2,1-2H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUQFSBQDGQNXPR-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CN(C=C1)C(=O)N(C)CC2=CC=CC=C2.[I-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16IN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[benzyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2,2-difluoroethan-1-amine](/img/structure/B2895479.png)

![2-Chloro-N-(3-methyl-1,2-thiazol-4-yl)-N-[(5-methylthiophen-3-yl)methyl]acetamide](/img/structure/B2895480.png)

![2-Chloro-N-(7-oxo-6-azaspiro[3.4]octan-2-yl)acetamide](/img/structure/B2895483.png)

![4-Iodo-1H-benzo[d][1,2,3]triazole](/img/structure/B2895489.png)

![2-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B2895490.png)

![Methyl 3-[{2-[(4-methylbenzyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2895499.png)

![N-[1-(6-ethoxypyridine-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2895501.png)

![(1Z)-1-(benzylsulfanyl)-1-[3,5-bis(trifluoromethyl)piperidin-1-yl]-N-(2-chlorophenyl)methanimine](/img/structure/B2895502.png)